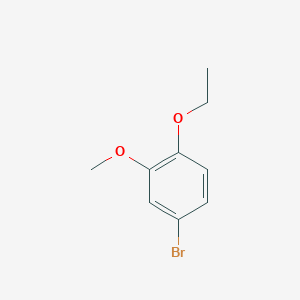

5-Bromo-2-ethoxyanisole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-ethoxy-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c1-3-12-8-5-4-7(10)6-9(8)11-2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGECZFRMXAHTGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-2-ethoxyanisole: Properties, Reactivity, and Synthetic Applications

Abstract: 5-Bromo-2-ethoxyanisole (CAS No. 1070795-38-8) is a polysubstituted aromatic compound that serves as a versatile and valuable building block in modern organic synthesis. Its unique substitution pattern, featuring two distinct electron-donating alkoxy groups and a synthetically labile bromine atom, provides a platform for constructing complex molecular architectures. This guide offers an in-depth analysis of its chemical and physical properties, explores the electronic factors governing its reactivity, details field-proven protocols for its key transformations, and highlights its applications, particularly within the pharmaceutical and drug development sectors.

Core Physicochemical Properties

This compound, also known as 4-Bromo-1-ethoxy-2-methoxybenzene, is a crucial intermediate whose physical and chemical characteristics dictate its handling, storage, and reaction conditions.[1] A summary of its core properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 1070795-38-8 | [2],[1] |

| Molecular Formula | C₉H₁₁BrO₂ | [1] |

| Molecular Weight | 231.09 g/mol | [1] |

| Synonyms | 4-Bromo-1-ethoxy-2-methoxybenzene, 1-Bromo-4-ethoxy-3-methoxybenzene | [2],[1] |

| Purity | Typically ≥95% | [2] |

| Appearance | Data not consistently available; related compounds are often colorless to light yellow liquids or solids. | |

| Solubility | Expected to be soluble in common organic solvents like ethers (THF, Diethyl ether), chlorinated solvents (DCM, chloroform), and aromatic hydrocarbons (toluene), with low solubility in water. |

Molecular Structure and Reactivity Analysis

The reactivity of this compound is fundamentally governed by the interplay of its three substituents on the benzene ring: a methoxy group (-OCH₃) at C2, an ethoxy group (-OC₂H₅) at C1, and a bromine atom (-Br) at C5.

Electronic Effects:

-

Activating Groups: Both the methoxy and ethoxy groups are powerful activating, ortho, para-directing groups due to the resonance effect, where the oxygen lone pairs donate electron density into the aromatic π-system.[3] This significantly increases the nucleophilicity of the ring, making it more susceptible to electrophilic attack.[3]

-

Deactivating Group: The bromine atom is a deactivating group due to its inductive electron-withdrawing effect. However, like other halogens, it is also ortho, para-directing because of resonance donation from its lone pairs.[4]

The combined influence of these groups makes the aromatic ring electron-rich, with specific positions primed for reaction. The positions ortho to the alkoxy groups (C3 and C6) are the most activated and sterically accessible for electrophilic aromatic substitution. The carbon atom bonded to the bromine (C5) is the primary site for reactions involving the halogen, such as cross-coupling and metal-halogen exchange.

Caption: Electronic influences on the this compound ring.

Key Synthetic Transformations & Protocols

The bromine atom serves as a versatile functional handle, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. This makes the molecule a valuable precursor in multi-step syntheses.[5]

Grignard Reagent Formation

The conversion of the aryl bromide to a Grignard reagent transforms the carbon atom from an electrophilic to a highly nucleophilic center.[6] This reagent can then be used to react with a variety of electrophiles, such as aldehydes, ketones, and esters.[7]

Field-Proven Protocol: Formation of (2-Ethoxy-4-methoxyphenyl)magnesium bromide

-

Preparation: All glassware must be rigorously dried in an oven (e.g., at 120°C overnight) and assembled hot under a stream of dry nitrogen or argon to exclude atmospheric moisture.

-

Activation of Magnesium: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents). Add a small crystal of iodine to the flask; its color will fade as the magnesium is activated.[7][8]

-

Initiation: Add a small portion (approx. 10%) of a solution of this compound (1.0 equivalent) in anhydrous tetrahydrofuran (THF) to the magnesium. The reaction is initiated when a gentle reflux or cloudiness is observed. Gentle warming may be required.[6]

-

Addition: Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to heat the mixture at reflux for an additional 1-2 hours to ensure complete consumption of the starting material. The resulting dark grey or brown solution of the Grignard reagent is ready for use in subsequent steps.

Causality Note: The use of anhydrous ether solvents like THF is critical. The ether molecules coordinate to the magnesium center, stabilizing the Grignard reagent and keeping it in solution.[6] The activation of magnesium with iodine is necessary to break through the passivating layer of magnesium oxide on the metal's surface.[8]

Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction is one of the most powerful and widely used methods for forming biaryl compounds. It involves the coupling of the aryl bromide with an organoboron species, such as a boronic acid or boronate ester.[9] This reaction is fundamental in the synthesis of many pharmaceutical agents and advanced materials.[10][11]

Field-Proven Protocol: Synthesis of a Biaryl Derivative

-

Reaction Setup: To a Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (2.0-3.0 eq.).[10][12]

-

Solvent Addition: Add a degassed solvent system, commonly a mixture of toluene and water or dioxane and water.

-

Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas (argon or nitrogen) to remove all traces of oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the mixture with vigorous stirring to a temperature between 80-100°C. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Trustworthiness Note: The choice of palladium catalyst, ligand, base, and solvent can dramatically affect the reaction outcome. The base is crucial for activating the boronic acid, facilitating the transmetalation step in the catalytic cycle.[9] Rigorous exclusion of oxygen is essential for maintaining the catalyst in its active Pd(0) state.[12]

Caption: Typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Development

Polysubstituted aromatic rings are privileged structures in medicinal chemistry. Building blocks like this compound are instrumental in the synthesis of complex molecules designed to interact with biological targets. While direct examples for this exact molecule are proprietary or less documented in open literature, structurally similar compounds are frequently cited as key intermediates.

For instance, substituted bromo-anisole and bromo-aniline derivatives are precursors for a wide range of kinase inhibitors, which are crucial in oncology.[13] For example, 5-(Ethylsulfonyl)-2-methoxyaniline, which shares a similar substitution pattern, is a vital fragment for potent VEGFR2 inhibitors used in anti-angiogenic cancer therapies.[13] Similarly, bromo-indole scaffolds are used in Suzuki and Buchwald-Hartwig couplings to synthesize compounds targeting cancer and inflammatory diseases.[11] The synthetic versatility of this compound makes it an attractive starting material for generating libraries of novel compounds for high-throughput screening in drug discovery campaigns.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential for ensuring safety.

-

Hazard Identification: This compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

Precautionary Measures:

-

Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[2]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[2]

-

Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. Avoid contact with skin and eyes.[2]

-

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[2] Store locked up.[2]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2]

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. aksci.com [aksci.com]

- 3. studymind.co.uk [studymind.co.uk]

- 4. fiveable.me [fiveable.me]

- 5. nbinno.com [nbinno.com]

- 6. adichemistry.com [adichemistry.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. community.wvu.edu [community.wvu.edu]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. nbinno.com [nbinno.com]

- 12. Yoneda Labs [yonedalabs.com]

- 13. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A-Z Guide to the Synthesis of 5-Bromo-2-ethoxyanisole: A Technical Whitepaper

Abstract

This guide provides an in-depth, technical overview of the synthesis of 5-Bromo-2-ethoxyanisole, a valuable building block in pharmaceutical and materials science research. The primary synthetic route detailed herein is the methylation of 4-bromo-2-ethoxyphenol via the Williamson ether synthesis. This document elucidates the reaction's core principles, offers a field-proven experimental protocol, and addresses critical aspects of reagent selection, safety, and product validation. It is intended for researchers, chemists, and process development professionals seeking a comprehensive and practical understanding of this specific etherification.

Introduction: Significance and Synthetic Strategy

This compound (CAS 52849-52-2) is an aromatic ether containing bromo, ethoxy, and methoxy functionalities.[1] This substitution pattern makes it a versatile intermediate for introducing a substituted phenoxy moiety in the development of complex organic molecules. Its synthesis from the corresponding phenol, 4-bromo-2-ethoxyphenol, is a classic yet crucial transformation.

The most direct and widely employed method for this conversion is the Williamson ether synthesis , a robust reaction first developed in the 1850s.[2][3] This SN2 (bimolecular nucleophilic substitution) reaction involves the deprotonation of an alcohol or phenol to form a potent nucleophile (an alkoxide or phenoxide), which then displaces a leaving group on an alkylating agent to form the desired ether.[2][3][4] This guide will focus exclusively on this pathway, providing the causal logic behind each procedural step to ensure reproducibility and success.

The Reaction Principle: Williamson Ether Synthesis in Focus

The conversion of 4-bromo-2-ethoxyphenol to this compound is a textbook example of the Williamson ether synthesis. The reaction proceeds in two fundamental stages:

-

Deprotonation: The acidic phenolic proton of 4-bromo-2-ethoxyphenol is abstracted by a base to form a negatively charged phenoxide ion. This step is critical as the phenoxide is a significantly stronger nucleophile than the neutral phenol.[4]

-

Nucleophilic Attack (SN2): The newly formed phenoxide attacks the electrophilic methyl group of the alkylating agent. In a concerted mechanism, a new Carbon-Oxygen bond is formed while the bond between the carbon and the leaving group is broken.[3][4][5]

This SN2 mechanism dictates specific requirements for optimal results, primarily favoring unhindered, primary alkylating agents to avoid competing elimination reactions.[2][4][5]

Reagent Selection and Rationale

The success of any synthesis hinges on the appropriate choice of reagents. The selection process is not arbitrary; it is dictated by reactivity, safety, cost, and ease of purification.

| Reagent | Role | Rationale for Selection | Key Considerations |

| 4-bromo-2-ethoxyphenol | Starting Material | The phenolic precursor providing the core molecular scaffold. | Purity is critical. Impurities may lead to side reactions. It is classified as an irritant.[6] |

| Potassium Carbonate (K₂CO₃) | Base | A moderately strong, inexpensive, and easy-to-handle solid base. It is sufficient to deprotonate the phenol without being overly reactive, which could cause side reactions. | Must be anhydrous. The presence of water can hydrolyze the alkylating agent. |

| Dimethyl Sulfate ((CH₃)₂SO₄) | Methylating Agent | A highly effective and reactive methylating agent, often providing high yields. It is more economical than alternatives like iodomethane. | EXTREMELY TOXIC & CARCINOGENIC .[7][8][9] Must be handled with extreme caution in a chemical fume hood with appropriate personal protective equipment (PPE).[7][10] |

| Acetone | Solvent | A polar aprotic solvent that readily dissolves the organic starting material and facilitates the SN2 reaction. Its boiling point (56°C) is ideal for conducting the reaction under gentle reflux. | Must be anhydrous to prevent hydrolysis of dimethyl sulfate. |

Detailed Experimental Protocol

This protocol is designed for laboratory-scale synthesis and assumes all operations are performed by trained personnel.

4.1. Safety Precautions: A Non-Negotiable Prerequisite

-

Dimethyl Sulfate (DMS): DMS is a potent alkylating agent, a probable human carcinogen, and is corrosive and toxic by all routes of exposure (inhalation, ingestion, skin contact).[7][8][9] Delayed toxic effects are common.[8] ALL manipulations must occur inside a certified chemical fume hood.[7] Wear impermeable gloves (e.g., butyl rubber or laminate), a lab coat, and chemical splash goggles at all times.[7][10] Have an ammonia solution available for quenching spills, as ammonia is a specific antidote for destroying DMS.[11]

-

4-bromo-2-ethoxyphenol: This compound can cause skin, eye, and respiratory irritation.[6] Avoid generating dust and ensure adequate ventilation.

-

General: Standard laboratory safety practices, including the use of PPE, are mandatory. An eyewash station and safety shower must be accessible.[6]

4.2. Experimental Workflow

4.3. Step-by-Step Procedure

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-ethoxyphenol (e.g., 10.0 g, 1.0 eq), anhydrous potassium carbonate (e.g., 1.5 eq), and anhydrous acetone (e.g., 100 mL).

-

Addition of Methylating Agent: Stir the suspension vigorously at room temperature. Using a dropping funnel or syringe, add dimethyl sulfate (e.g., 1.1 eq) dropwise over 15 minutes. An initial exotherm may be observed.

-

Reaction: Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 60°C).

-

Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting phenol spot has been completely consumed (typically 2-4 hours).

-

Work-up and Quenching: Cool the reaction mixture to room temperature. Filter the solid potassium carbonate and wash the solid cake with a small amount of acetone. CAUTION: Carefully and slowly add the combined filtrate to a beaker containing a stirred solution of aqueous ammonium hydroxide (e.g., 10% solution) to quench and destroy any unreacted dimethyl sulfate.[12] Stir for at least 1 hour.

-

Extraction: Concentrate the mixture under reduced pressure to remove most of the acetone. Add deionized water (e.g., 100 mL) and ethyl acetate (e.g., 100 mL) to the residue. Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer two more times with ethyl acetate.

-

Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: The crude this compound can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the final product as a pure solid or oil.

Product Characterization and Validation

Confirming the identity and purity of the final product is a cornerstone of scientific integrity.

| Technique | Expected Result | Interpretation |

| ¹H NMR | Appearance of a new singlet around 3.8-3.9 ppm. Disappearance of the broad phenolic -OH peak. | The new singlet corresponds to the newly introduced methoxy (-OCH₃) group. The absence of the phenolic proton confirms the reaction's completion. |

| ¹³C NMR | Appearance of a new carbon signal around 56 ppm. | Confirms the presence of the methoxy carbon. |

| Mass Spectrometry (MS) | Observation of the correct molecular ion peak (m/z) for C₉H₁₁BrO₂ (approx. 230/232 g/mol , showing the characteristic isotopic pattern for bromine). | Verifies the molecular weight of the synthesized compound. |

| TLC | A single spot with a higher Rf value than the starting phenol. | Indicates the conversion to a less polar product and assesses the purity of the final compound. |

Troubleshooting Common Issues

-

Incomplete Reaction: If TLC shows significant starting material remaining, the cause could be insufficient base, wet reagents/solvent, or too short a reaction time. Ensure all reagents are anhydrous and consider extending the reflux time.

-

Side Product Formation: While this reaction is generally clean, C-alkylation (methylation on the aromatic ring) is a potential, though minor, side reaction with phenoxides.[13] Purification by column chromatography is usually sufficient to remove such impurities.

-

Difficult Work-up: Emulsion formation during extraction can occur. Adding more brine can help break the emulsion.

Conclusion

The synthesis of this compound from 4-bromo-2-ethoxyphenol via the Williamson ether synthesis is a reliable and efficient transformation. This guide has detailed the mechanistic underpinnings, the rationale behind reagent selection, and a robust, safety-conscious protocol. By understanding the "why" behind each step—from the choice of a mild base to the critical safety procedures for handling dimethyl sulfate—researchers can confidently and safely execute this synthesis, yielding a high-purity product ready for subsequent applications in drug discovery and materials science.

References

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

-

The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]

-

Reddit r/chemhelp. (2019). Quenching dimethyl sulfate. [Link]

-

PubChem. 4-Bromo-2-ethylphenol. National Center for Biotechnology Information. [Link]

- Google Patents. (2015). CN104478670B - The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane.

-

National Research Council. LCSS: DIMETHYL SULFATE. [Link]

-

BYJU'S. Williamson Ether Synthesis reaction. [Link]

-

Organic Syntheses. (1926). TRIMETHYLGALLIC ACID. [Link]

-

Organic Chemistry Portal. Ether synthesis by etherification (alkylation). [Link]

-

Chemical Emergency Medical Guidelines. Dimethyl sulfate (CH3)2SO4 A 1 Information and recommendations for first responders. [Link]

-

ACS Publications. (2019). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development. [Link]

-

ACS Publications. (2011). Understanding and Control of Dimethyl Sulfate in a Manufacturing Process: Kinetic Modeling of a Fischer Esterification Catalyzed by H2SO4. Organic Process Research & Development. [Link]

-

PubChem. 2-Bromo-4-methoxyphenol. National Center for Biotechnology Information. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

ResearchGate. (2007). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. [Link]

-

University of Georgia Office of Research. Dimethylsulfate-77-78-1.docx. [Link]

-

ResearchGate. (2016). How to quech the DMS (dimethyl sulfide) in swern oxidation because it smell very bad while doing cloumn ?. [Link]

-

PubMed. (1983). Validation of techniques for the destruction of dimethyl sulfate. [Link]

-

UCLA EH&S. Dimethyl sulfate_CC. [Link]

-

J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. byjus.com [byjus.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. fishersci.com [fishersci.com]

- 7. LCSS: DIMETHYL SULFATE [web.stanford.edu]

- 8. medicalguidelines.basf.com [medicalguidelines.basf.com]

- 9. bu.edu [bu.edu]

- 10. research.uga.edu [research.uga.edu]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Validation of techniques for the destruction of dimethyl sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jk-sci.com [jk-sci.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-2-ethoxyanisole

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the core spectroscopic techniques used for the structural elucidation and quality control of 5-Bromo-2-ethoxyanisole (also known as 4-Bromo-1-ethoxy-2-methoxybenzene; CAS No. 1070795-38-8).[1] Aimed at researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We delve into the causality behind experimental choices, present detailed protocols for data acquisition, and offer in-depth interpretation of the resulting spectral data. The guide emphasizes an integrated approach, demonstrating how these techniques collectively provide an unambiguous structural "fingerprint" of the target molecule.

Molecular Structure and Spectroscopic Overview

This compound is a substituted aromatic ether. Its structure contains several key features that give rise to characteristic spectroscopic signals: an ethoxy group (-OCH₂CH₃), a methoxy group (-OCH₃), and a bromine atom on a benzene ring. The relative positions of these substituents (1,2,4-substitution pattern) create a specific electronic environment that dictates the chemical shifts in NMR, the vibrational frequencies in IR, and the fragmentation patterns in MS.

A multi-technique spectroscopic approach is essential for confirming the identity, purity, and structure of such a molecule. Each technique provides a unique and complementary piece of the structural puzzle.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Analysis: Mapping the Proton Environment

Proton NMR (¹H NMR) provides a quantitative map of the different types of hydrogen atoms in a molecule. The analysis hinges on three key parameters: chemical shift (δ), integration, and signal multiplicity (splitting). Due to the lack of publicly available experimental spectra, the following data is predicted based on established chemical shift correlation tables and simulation software.[2][3][4][5]

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Rationale |

| Aromatic H (H-6) | ~7.05 - 7.15 | 1H | d (doublet) | Ortho-coupled to H-5. Deshielded by adjacent methoxy group. |

| Aromatic H (H-4) | ~6.95 - 7.05 | 1H | dd (doublet of doublets) | Ortho-coupled to H-5, meta-coupled to H-2. |

| Aromatic H (H-3) | ~6.80 - 6.90 | 1H | d (doublet) | Ortho-coupled to H-4. Least deshielded aromatic proton. |

| Ethoxy (-OCH₂-) | ~4.00 - 4.10 | 2H | q (quartet) | Adjacent to an oxygen atom and coupled to the -CH₃ group. |

| Methoxy (-OCH₃) | ~3.80 - 3.90 | 3H | s (singlet) | Adjacent to an oxygen atom, no adjacent protons to couple with. |

| Ethoxy (-CH₃) | ~1.40 - 1.50 | 3H | t (triplet) | Coupled to the adjacent -OCH₂- group. |

Causality Behind the Shifts: The electron-donating nature of the ethoxy and methoxy groups increases the electron density on the aromatic ring, shifting the aromatic protons to a relatively upfield (lower ppm) region compared to unsubstituted benzene. The bromine atom has a weaker deshielding effect. The quartet and triplet pattern of the ethoxy group is a classic ethyl group signature.

¹³C NMR Analysis: The Carbon Skeleton

Carbon-13 NMR provides information on the number and types of carbon atoms. Typically, spectra are proton-decoupled, meaning each unique carbon atom appears as a single line.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~150 - 155 | C-2 (C-OEt) | Aromatic carbon bonded to the highly electronegative ethoxy oxygen. |

| ~148 - 152 | C-1 (C-OMe) | Aromatic carbon bonded to the methoxy oxygen. |

| ~120 - 125 | C-4 (Aromatic CH) | Aromatic methine carbon. |

| ~118 - 122 | C-6 (Aromatic CH) | Aromatic methine carbon. |

| ~115 - 120 | C-5 (C-Br) | Aromatic carbon directly bonded to bromine; exhibits a dampened signal. |

| ~112 - 116 | C-3 (Aromatic CH) | Aromatic methine carbon. |

| ~64 - 66 | Ethoxy (-OCH₂-) | Aliphatic carbon bonded to oxygen. |

| ~55 - 57 | Methoxy (-OCH₃) | Aliphatic carbon bonded to oxygen. |

| ~14 - 16 | Ethoxy (-CH₃) | Terminal methyl carbon of the ethyl group. |

Experimental Protocol: NMR Sample Analysis

This protocol outlines a self-validating system for acquiring high-quality NMR data.[6][7][8][9][10]

-

Sample Preparation: a. Accurately weigh 10-20 mg of this compound. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The deuterated solvent is crucial as it is "invisible" in the ¹H NMR spectrum and is used by the spectrometer to "lock" onto a stable magnetic field frequency.[8] c. Transfer the solution into a 5 mm NMR tube. Ensure the sample height is adequate (typically 4-5 cm). d. Cap the NMR tube securely. Clean the exterior of the tube with a lint-free wipe to remove any contaminants.[8]

-

Instrument Setup & Data Acquisition: a. Before inserting the sample, ensure no metallic items are near the magnet's stray field.[10] b. Insert the NMR tube into a spinner turbine, adjusting the depth correctly using the instrument's depth gauge. c. Load the sample into the spectrometer. d. In the acquisition software, load a standard set of experimental parameters. e. Locking: Instruct the spectrometer to lock onto the deuterium signal of the solvent. This step compensates for any magnetic field drift.[8] f. Shimming: Optimize the magnetic field homogeneity by a process called shimming. This is critical for obtaining sharp, well-resolved peaks.[9] An automated shimming routine is often sufficient. g. Acquisition: Acquire the ¹H spectrum. A typical experiment involves a set number of scans (e.g., 8 or 16) which are averaged to improve the signal-to-noise ratio. h. Processing: After acquisition, the raw data (Free Induction Decay, or FID) is Fourier transformed into the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced (the residual CHCl₃ peak in CDCl₃ is set to 7.26 ppm).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and non-destructive technique that identifies the functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[11] Each type of bond vibrates at a characteristic frequency, making the IR spectrum a unique molecular "fingerprint".[11]

Spectral Interpretation

The most useful information for functional group identification is typically found in the diagnostic region, from 4000 to 1500 cm⁻¹.[11][12] The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule as a whole.[13]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity | Rationale |

| 3000 - 2850 | C(sp³)-H Stretch | Medium-Strong | From the methoxy and ethoxy alkyl groups. |

| 1600 - 1580 | C=C Aromatic Stretch | Medium | Characteristic of the benzene ring. |

| 1480 - 1440 | C=C Aromatic Stretch | Medium | Characteristic of the benzene ring. |

| 1250 - 1200 | C(aryl)-O Stretch | Strong | Asymmetric stretch from the Ar-O-C ether linkages. This is a highly characteristic peak.[14] |

| 1050 - 1020 | C(alkyl)-O Stretch | Strong | Symmetric stretch from the ether linkages.[14] |

| ~800 - 880 | C-H Out-of-plane bend | Strong | Indicative of the 1,2,4-trisubstitution pattern on the aromatic ring. |

| 600 - 500 | C-Br Stretch | Medium-Weak | Characteristic absorption for a carbon-bromine bond. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is the most common and convenient method for obtaining IR spectra of solid and liquid samples.[15]

Caption: Workflow for ATR-FTIR Spectroscopy.

-

Background Collection: a. Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[16] Wipe it gently with a soft tissue dampened with a suitable solvent like isopropanol and allow it to dry completely. b. In the software, initiate the collection of a background spectrum. This scan measures the ambient environment (e.g., CO₂, water vapor) and the instrument's response, which will be subtracted from the sample spectrum.[17]

-

Sample Analysis: a. Place a small amount of this compound (a few milligrams of solid or one drop of liquid) directly onto the center of the ATR crystal.[15][16] b. If the sample is a solid, lower the instrument's pressure arm to press the sample firmly against the crystal. This ensures intimate contact, which is essential for a high-quality spectrum.[17] c. Initiate the sample scan. The instrument will co-add multiple scans (e.g., 16 or 32) to generate the final spectrum with an improved signal-to-noise ratio.

-

Cleanup: a. Retract the pressure arm and remove the bulk of the sample. b. Clean the crystal surface as described in step 1a to prepare for the next measurement.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[18] It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable clues about the molecule's structure.

Fragmentation Analysis

In Electron Ionization (EI) MS, the sample is bombarded with high-energy electrons, causing it to lose an electron and form a radical cation known as the molecular ion (M⁺·).[19] This ion, along with fragments formed from its decomposition, are separated and detected.

For this compound (Molecular Weight: 231.09 g/mol ), the key features to look for are:

-

Molecular Ion (M⁺·): A pair of peaks around m/z 230 and 232.

-

Bromine Isotope Pattern: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[20] Therefore, any fragment containing a bromine atom will appear as a pair of peaks (an "M" and "M+2" peak) of almost equal intensity.[20][21] This is a definitive signature for the presence of one bromine atom.

-

Key Fragments: The molecular ion is often unstable and fragments in predictable ways. For aryl ethers, a common fragmentation is cleavage of the alkyl-oxygen bond (α-cleavage).[21]

Caption: Plausible EI-MS fragmentation pathway.

Table 4: Predicted Major Fragments in the Mass Spectrum

| m/z (Mass/Charge) | Proposed Fragment | Fragmentation Pathway |

| 230 / 232 | [C₉H₁₁BrO₂]⁺· | Molecular Ion (M⁺·) |

| 202 / 204 | [C₇H₈BrO₂]⁺· | Loss of an ethyl radical (•CH₂CH₃) via α-cleavage. |

| 199 / 201 | [C₈H₈BrO]⁺ | Loss of a methoxy radical (•OCH₃). |

| 155 / 157 | [C₆H₄Br]⁺ | Loss of carbon monoxide (CO) from the bromobenzoyl cation intermediate.[22] |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hybrid technique where a gas chromatograph separates the components of a mixture before they are introduced one by one into the mass spectrometer.[19] This is ideal for ensuring the mass spectrum obtained is from a pure compound.

-

Sample Preparation: a. Prepare a dilute solution of the sample (~10-100 µg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.[23] b. Ensure the sample is fully dissolved and free of particulates.[23] Transfer the solution to a 2 mL GC autosampler vial.

-

Instrument Method Setup: a. GC Parameters: Set the injector temperature (e.g., 250 °C) to ensure rapid volatilization of the sample.[24] Program the column oven temperature to ramp from a low temperature (e.g., 50 °C) to a high temperature (e.g., 280 °C) to separate the analyte from any impurities or solvent. b. MS Parameters: Set the ion source temperature (e.g., 230 °C) and select the appropriate mass range to scan (e.g., m/z 40-400).

-

Analysis: a. An autosampler injects a small volume (typically 1 µL) of the sample solution into the hot GC inlet.[24] b. The volatilized sample is carried by an inert gas (e.g., Helium) through the GC column, where separation occurs. c. As the compound elutes from the column, it enters the MS ion source, is fragmented, and the fragments are detected. d. The software generates a chromatogram (detector response vs. time) and a mass spectrum for each chromatographic peak.

Conclusion: An Integrated Approach

The unambiguous structural confirmation of this compound relies on the synergistic interpretation of data from NMR, IR, and MS.

-

MS confirms the molecular weight (230/232 amu) and the presence of a single bromine atom.

-

IR confirms the presence of key functional groups: aromatic C=C, ether C-O linkages, and alkyl C-H bonds.

-

¹H and ¹³C NMR provide the definitive structural map, confirming the 1,2,4-substitution pattern, the presence and connectivity of the ethoxy and methoxy groups, and the precise carbon-hydrogen framework.

Together, these techniques form a robust analytical workflow that validates the molecule's identity and purity, a critical requirement for any scientific endeavor, from basic research to pharmaceutical development.

References

-

Standard Operating Procedure (SOP): NMR Analysis of a Sample. (n.d.). Selar. Retrieved from [Link]

-

Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination. (n.d.). Retrieved from [Link]

-

How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. (2023, October 20). Organic Chemistry Tutor. Retrieved from [Link]

-

Interpreting IR Spectra - Chemistry Steps. (n.d.). Retrieved from [Link]

-

Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]

-

Standard Operating Procedure for NMR Experiments. (2023, July 24). University of Notre Dame. Retrieved from [Link]

-

Standard Operating Procedure H-NMR. (n.d.). Georgia Gwinnett College. Retrieved from [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry. Retrieved from [Link]

-

Standard Operating Procedure – E006: Nuclear Magnetic Resonance (NMR) spectroscopy. (n.d.). Health, Safety and Environment Office, The Chinese University of Hong Kong. Retrieved from [Link]

-

Interpreting infra-red spectra. (n.d.). Chemguide. Retrieved from [Link]

-

Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). University of Louisville. Retrieved from [Link]

-

Standard Operating Procedure for the GC Ms Determination of Volatile Organic Compounds Collected on Tenax. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

-

ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent. Retrieved from [Link]

-

Learn About GC/MS Analysis. (2014, November 13). Innovatech Labs. Retrieved from [Link]

-

Experimental workflow of the ATR-FTIR spectroscopy-based method for yeast analysis. (n.d.). ResearchGate. Retrieved from [Link]

-

Sample Preparation Guidelines for GC-MS. (n.d.). University of California, Santa Barbara. Retrieved from [Link]

-

GC-MS For Beginners (Gas Chromatography Mass Spectrometry). (2022, October 3). YouTube. Retrieved from [Link]

-

The Structure Determination of Organic Compounds by Gas Chromatography/Mass Spectrometry. (n.d.). Retrieved from [Link]

-

Sample Preparation – FT-IR/ATR. (n.d.). North Carolina State University. Retrieved from [Link]

-

Schematic diagram of the experimental setup for ATR FTIR spectra measurements. (n.d.). ResearchGate. Retrieved from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

-

4-Bromo-2-methoxy-1-methylbenzene. (n.d.). PubChem. Retrieved from [Link]

-

4-Bromo-1-methoxy-2-methylbenzene. (n.d.). PubChem. Retrieved from [Link]

-

Supplementary Information. (n.d.). Beilstein Journals. Retrieved from [Link]

-

Mass Spectrometry (MS) Fragmentation Patterns (HL). (2025, September 24). Save My Exams. Retrieved from [Link]

-

5-bromo-2-[2-(2-methoxyanilino)-2-oxoethoxy]benzoic acid - Optional[1H NMR] - Spectrum. (n.d.). Spectrum-Database. Retrieved from [Link]

-

Topic 3: Mass Spectrometry (MS). (2018). University of Lethbridge. Retrieved from [Link]

-

How to predict a proton NMR spectrum. (2022, July 28). YouTube. Retrieved from [Link]

-

PROSPRE - 1H NMR Predictor. (n.d.). Wishart Research Group. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

NMR Predictor. (n.d.). ChemAxon. Retrieved from [Link]

-

Simulate and predict NMR spectra. (n.d.). Retrieved from [Link]

-

Predict 1H proton NMR spectra. (n.d.). NMRDB.org. Retrieved from [Link]

-

X-Pulse | Spectra. (n.d.). Oxford Instruments. Retrieved from [Link]

-

5-Bromo-2-ethylaniline. (n.d.). PubChem. Retrieved from [Link]

-

Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. (n.d.). National Institutes of Health. Retrieved from [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. m.youtube.com [m.youtube.com]

- 3. PROSPRE [prospre.ca]

- 4. Simulate and predict NMR spectra [nmrdb.org]

- 5. Visualizer loader [nmrdb.org]

- 6. selar.com [selar.com]

- 7. materialneutral.info [materialneutral.info]

- 8. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 9. commons.ggc.edu [commons.ggc.edu]

- 10. hseo.hkust.edu.hk [hseo.hkust.edu.hk]

- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 12. Interpreting IR Spectra [chemistrysteps.com]

- 13. youtube.com [youtube.com]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. agilent.com [agilent.com]

- 16. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 17. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 18. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 19. m.youtube.com [m.youtube.com]

- 20. savemyexams.com [savemyexams.com]

- 21. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 22. benchchem.com [benchchem.com]

- 23. uoguelph.ca [uoguelph.ca]

- 24. Learn About GC/MS Analysis | Innovatech Labs [innovatechlabs.com]

An In-Depth Technical Guide to 5-Bromo-2-ethoxyanisole: A Key Intermediate in Synthetic Chemistry

For Immediate Release

This technical guide provides a comprehensive overview of 5-Bromo-2-ethoxyanisole, a halogenated aromatic compound with significant potential as a versatile intermediate in organic synthesis, particularly within the realms of pharmaceutical and materials science research. This document, intended for researchers, scientists, and professionals in drug development, details its chemical identity, molecular structure, synthesis, physicochemical properties, and applications, underpinned by established scientific principles and methodologies.

Chemical Identity and Molecular Structure

This compound is a disubstituted anisole derivative. Its systematic IUPAC name is 4-Bromo-1-ethoxy-2-methoxybenzene. The Chemical Abstracts Service (CAS) has assigned the number 1070795-38-8 to this compound.[1][2]

The molecular structure of this compound consists of a benzene ring substituted with a bromine atom, an ethoxy group (-OCH2CH3), and a methoxy group (-OCH3). The substituents are positioned at carbons 1, 2, and 5 of the aromatic ring.

Table 1: Chemical Identifiers and Properties

| Property | Value |

| CAS Number | 1070795-38-8[1][2] |

| Molecular Formula | C9H11BrO2[1][2] |

| Molecular Weight | 231.09 g/mol [1] |

| Synonyms | 4-Bromo-1-ethoxy-2-methoxybenzene, 1-Bromo-4-ethoxy-3-methoxybenzene[2] |

Below is a two-dimensional representation of the molecular structure of this compound, generated using the DOT language.

Caption: Molecular structure of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through the Williamson ether synthesis, a well-established and reliable method for preparing ethers. This approach involves the reaction of an alkoxide with a primary alkyl halide. In this case, the synthesis would logically proceed from 5-Bromo-2-methoxyphenol.

A plausible synthetic route involves the deprotonation of the hydroxyl group of 5-Bromo-2-methoxyphenol with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile, attacking an ethylating agent such as iodoethane.[3]

Experimental Protocol: Synthesis of this compound

The following is a generalized experimental protocol based on standard Williamson ether synthesis procedures for similar compounds.[4]

Materials:

-

5-Bromo-2-methoxyphenol

-

Iodoethane

-

Potassium carbonate (K2CO3) or Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

To a solution of 5-Bromo-2-methoxyphenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add iodoethane (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Caption: Synthetic workflow for this compound.

Physicochemical Properties and Spectral Data

Detailed experimental data for the physicochemical properties of this compound are not extensively reported in publicly available literature. However, properties can be estimated based on data from structurally similar compounds.

Table 2: Estimated Physicochemical Properties

| Property | Estimated Value | Rationale/Comparison Compound |

| Melting Point | N/A (likely a low-melting solid or oil) | Similar substituted anisoles are often liquids or low-melting solids. |

| Boiling Point | > 200 °C at 760 mmHg | 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene has a boiling point of 308.8 °C.[4] |

| Solubility | Soluble in common organic solvents (e.g., ethanol, chloroform, ethyl acetate); sparingly soluble in water. | Based on the nonpolar aromatic ring and alkyl chains. |

Predicted Spectral Data

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

The proton NMR spectrum is expected to show signals for the aromatic protons and the protons of the ethoxy and methoxy groups.

-

Aromatic Protons (3H): Due to the substitution pattern, three signals are expected in the aromatic region (δ 6.5-7.5 ppm), likely appearing as a doublet, a singlet (or a doublet with a very small coupling constant), and a doublet of doublets.

-

Ethoxy Group (5H): A quartet corresponding to the -OCH₂- protons (δ ~4.0-4.2 ppm) and a triplet for the -CH₃ protons (δ ~1.3-1.5 ppm).

-

Methoxy Group (3H): A singlet for the -OCH₃ protons (δ ~3.8-3.9 ppm).

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

The carbon NMR spectrum will display nine distinct signals.

-

Aromatic Carbons (6C): Six signals are expected in the aromatic region (δ 110-160 ppm). The carbon attached to the bromine will be significantly shifted.

-

Ethoxy Group (2C): Two signals for the -OCH₂- (δ ~60-70 ppm) and -CH₃ (δ ~15-20 ppm) carbons.

-

Methoxy Group (1C): One signal for the -OCH₃ carbon (δ ~55-60 ppm).

Applications in Research and Drug Development

Halogenated aromatic compounds, such as this compound, are valuable intermediates in organic synthesis, particularly in the pharmaceutical industry. The presence of the bromine atom provides a reactive handle for various cross-coupling reactions, enabling the construction of more complex molecular architectures.

Key Potential Applications:

-

Suzuki-Miyaura Coupling: The bromine atom can be readily displaced in palladium-catalyzed Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with a wide range of boronic acids and esters. This is a cornerstone reaction in the synthesis of biaryl compounds, which are prevalent in many biologically active molecules.

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines and related compounds, which are common moieties in pharmaceuticals.

-

Sonogashira Coupling: The bromo-substituent can participate in Sonogashira coupling reactions to introduce alkyne functionalities, further expanding the synthetic utility of this intermediate.

-

Synthesis of Kinase Inhibitors: Many small-molecule kinase inhibitors feature substituted aromatic scaffolds. Intermediates like this compound can serve as building blocks for the synthesis of novel kinase inhibitors targeting various signaling pathways implicated in diseases such as cancer.[5][6]

The strategic placement of the ethoxy and methoxy groups can also influence the electronic properties and steric environment of the molecule, which can be leveraged to achieve regioselectivity in subsequent synthetic steps and to fine-tune the biological activity of the final target compounds.

Safety and Handling

Detailed toxicological data for this compound is not available. However, as with all bromo-aromatic compounds, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Based on similar compounds, it may cause skin and eye irritation. In case of contact, flush the affected area with copious amounts of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in synthetic organic chemistry. Its utility as a building block for the construction of complex molecules, particularly in the context of drug discovery and materials science, is noteworthy. The presence of a reactive bromine atom, along with ether functionalities, allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of novel compounds with diverse applications. Further research into its reactivity and applications is warranted to fully explore its synthetic potential.

References

-

PubMed. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. [Link]

Sources

- 1. This compound - CAS:1070795-38-8 - 珠海奥博凯生物医药技术有限公司 [aobchem.com.cn]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 4-BROMO-2-ETHOXY-1-METHOXYBENZENE synthesis - chemicalbook [chemicalbook.com]

- 4. 4-bromo-1-hexoxy-2-methoxybenzene synthesis - chemicalbook [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility and stability of 5-Bromo-2-ethoxyanisole in organic solvents

An In-Depth Technical Guide to the Solubility and Stability of 5-Bromo-2-ethoxyanisole

Abstract: this compound is a substituted aromatic compound with potential applications as a building block in synthetic organic chemistry, particularly within the pharmaceutical and materials science sectors. A thorough understanding of its solubility and stability is paramount for its effective use in drug design, process development, and formulation. This technical guide provides a comprehensive framework for characterizing these critical physicochemical properties. Due to the limited publicly available experimental data for this specific molecule, this document synthesizes theoretical principles based on its chemical structure, inferred properties from analogous compounds, and details robust, field-proven methodologies for its empirical determination. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a foundational understanding and practical workflow for handling and utilizing this compound.

Physicochemical Profile and Structural Considerations

This compound (CAS: 1070795-38-8), also known as 4-bromo-1-ethoxy-2-methoxybenzene, is a disubstituted anisole derivative.[1][2] Its structure dictates its physical and chemical behavior.

Key Structural Features:

-

Aromatic Ring: The benzene core provides a nonpolar, hydrophobic character.

-

Ether Groups (-OCH₃, -OCH₂CH₃): The methoxy and ethoxy groups introduce polarity and are hydrogen bond acceptors, which can enhance solubility in polar solvents.

-

Bromine Atom (-Br): The halogen atom increases the molecule's molecular weight and polarizability, strengthening van der Waals forces and potentially influencing solubility and reactivity.

| Property | Data / Prediction | Source |

| IUPAC Name | 4-bromo-1-ethoxy-2-methoxybenzene | [1] |

| CAS Number | 1070795-38-8 | [1] |

| Molecular Formula | C₉H₁₁BrO₂ | [2] |

| Molecular Weight | 231.09 g/mol | [2] |

| Appearance | Expected to be a solid or liquid at room temperature | Inferred |

| Predicted logP | ~3.1 - 3.4 | Inferred from[3][4] |

| Chemical Stability | Stable under recommended temperatures and pressures | [1] |

Predicted logP is inferred from structurally similar compounds like 2-Bromo-5-methylanisole and 5-Bromo-2-(2-bromo-1,1-difluoroethoxy)aniline, suggesting a preference for lipophilic environments.

Solubility Profile: Theory and Experimental Determination

The solubility of a compound is a critical parameter for reaction kinetics, purification, and formulation. The principle of "like dissolves like" provides a foundational prediction of solubility behavior.[5] The dual polar (ether groups) and nonpolar (aromatic ring, alkyl chains) nature of this compound suggests it will exhibit a nuanced solubility profile across a range of organic solvents.

Theoretical Solubility Predictions

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be moderate to good, driven by London dispersion forces interacting with the aromatic ring and alkyl components.

-

Polar Aprotic Solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone, DMSO): High solubility is predicted due to favorable dipole-dipole interactions and, in the case of DMSO, strong polar forces.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is expected. While the molecule cannot donate hydrogen bonds, its ether oxygens can act as hydrogen bond acceptors with the solvent.

-

Aqueous Solvents (e.g., Water): Solubility is expected to be very low. The large, hydrophobic aromatic ring and the bromine atom outweigh the slight polarity of the two ether groups.

Experimental Protocol: Qualitative Solubility Classification

This protocol provides a systematic approach to determine the solubility class of this compound, which can indicate the presence of acidic or basic functional groups (though none are expected in this molecule).[6][7][8]

Materials:

-

This compound

-

Small test tubes (13x100 mm)

-

Calibrated dropper or pipette

-

Vortex mixer

-

Solvents: Deionized Water, 5% w/v Sodium Hydroxide (NaOH), 5% w/v Hydrochloric Acid (HCl), common organic solvents (e.g., ethanol, acetone, dichloromethane).

Procedure:

-

Initial Solvent Test: Add approximately 25 mg of this compound to a test tube.

-

Add 0.75 mL of the chosen solvent (starting with water) in three portions, vortexing vigorously for 30-60 seconds after each addition.[6][9]

-

Observation: A compound is considered "soluble" if it dissolves completely, leaving no visible solid particles.[9]

-

Aqueous Insolubility Path: If the compound is insoluble in water, proceed to test its solubility in 5% NaOH and, in a separate tube, 5% HCl. Solubility in aqueous acid or base would suggest basic (e.g., amine) or acidic (e.g., phenol, carboxylic acid) properties, respectively.[7][8]

-

Organic Solvent Testing: Systematically repeat steps 1-3 with a range of organic solvents of varying polarity.

The following flowchart illustrates the decision-making process for solubility classification.

Predicted Solubility Summary

The following table summarizes the expected qualitative solubility of this compound in common laboratory solvents.

| Solvent | Polarity Index | Solvent Type | Expected Solubility | Rationale |

| Hexane | 0.1 | Nonpolar | Soluble | Van der Waals interactions with the aromatic ring and alkyl chains. |

| Toluene | 2.4 | Nonpolar Aromatic | Soluble | Favorable π-stacking and van der Waals interactions. |

| Dichloromethane (DCM) | 3.1 | Polar Aprotic | Very Soluble | Strong dipole-dipole interactions. |

| Ethyl Acetate | 4.4 | Polar Aprotic | Very Soluble | Dipole-dipole interactions and H-bond acceptance. |

| Acetone | 5.1 | Polar Aprotic | Very Soluble | Strong dipole-dipole interactions. |

| Ethanol | 4.3 | Polar Protic | Soluble | Ether oxygens act as H-bond acceptors. |

| Methanol | 5.1 | Polar Protic | Soluble | Ether oxygens act as H-bond acceptors. |

| DMSO | 7.2 | Polar Aprotic | Soluble | Strong polar interactions. |

| Water | 10.2 | Polar Protic | Insoluble | Large hydrophobic structure dominates over the polarity of ether groups. |

Stability Profile: Degradation Pathways and Assessment

Evaluating the chemical stability of a compound is crucial for determining appropriate storage conditions, shelf-life, and compatibility with other reagents. The safety data for the parent compound, anisole, indicates incompatibility with strong oxidizing agents and strong acids.[10]

Potential Degradation Pathways

-

Acid-Catalyzed Ether Cleavage: While generally stable, ether linkages can be cleaved under strongly acidic conditions, particularly with heating. This is a common reaction for anisole derivatives.

-

Oxidation: The benzene ring, while relatively stable, can be susceptible to oxidation by powerful oxidizing agents, potentially leading to ring-opening or the formation of phenolic byproducts.

-

Photodegradation: Aromatic systems, especially halogenated ones, can be sensitive to UV light. Prolonged exposure could potentially lead to dehalogenation or the formation of radical species.

Experimental Protocol: Accelerated Stability Study

An accelerated stability study, following principles from OECD guidelines, can efficiently screen for potential liabilities.[11][12] This involves subjecting the compound to stress conditions and monitoring its purity over time.

Materials:

-

This compound

-

Appropriate solvent for stock solution (e.g., acetonitrile or methanol)

-

Aqueous buffers (pH 4, 7, 9)

-

Calibrated oven, photostability chamber

-

HPLC vials

-

HPLC system with a UV detector

Procedure:

-

Stock Solution Preparation: Prepare an accurately weighed stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

-

Sample Preparation: Dilute the stock solution into separate vials containing different stress media:

-

Acidic: pH 4 buffer

-

Neutral: pH 7 buffer

-

Basic: pH 9 buffer

-

Oxidative: 3% Hydrogen Peroxide solution

-

Control: Solvent only

-

-

Stress Conditions:

-

Thermal: Store one set of vials (acidic, neutral, basic, control) in an oven at a controlled elevated temperature (e.g., 55°C).[11]

-

Photostability: Expose another set of vials to a controlled light source as per ICH Q1B guidelines.

-

-

Time Points: Withdraw aliquots from each vial at specified time points (e.g., 0, 24, 48, 72 hours, 1 week).

-

Analysis: Analyze each aliquot by a suitable stability-indicating analytical method, such as Reverse-Phase HPLC (RP-HPLC), to quantify the remaining parent compound and detect any degradation products.

-

Data Evaluation: A substance is generally considered stable if the decrease in the original substance content is not more than 5%.[11]

Analytical Method: RP-HPLC for Quantification

RP-HPLC with UV detection is a standard and robust technique for quantifying the purity of small aromatic molecules and is well-suited for a stability study.[13] The aromatic ring in this compound will serve as a strong chromophore for sensitive UV detection.

Typical HPLC Parameters:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at an appropriate wavelength (e.g., 254 nm or a λ-max determined by UV scan).

-

Injection Volume: 10 µL

The general workflow for a stability assessment is shown below.

Recommended Handling and Storage

Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety. Recommendations are based on best practices for similar aromatic ethers and halogenated compounds.[14][15][16]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[10][14] Keep away from heat, sparks, and open flames.[15]

-

Incompatibilities: Avoid contact with strong oxidizing agents (e.g., peroxides, nitrates) and strong acids.[10]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat when handling.[14] Work in a well-ventilated area or under a chemical fume hood.[1]

-

Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[14] Prevent entry into waterways.

Conclusion

While specific experimental data for this compound is not widely published, a robust physicochemical profile can be predicted based on its molecular structure and comparison with analogous compounds. It is anticipated to be a lipophilic molecule with good solubility in a wide range of common organic solvents but poor solubility in water. Its stability is expected to be high under standard conditions, with potential degradation pathways involving acid-catalyzed ether cleavage or oxidation under harsh conditions. This guide provides detailed, actionable protocols for the empirical determination of its solubility and stability profiles, empowering researchers to generate the necessary data for its confident application in research and development.

References

-

6 (n.d.). Retrieved from coursehero.com.

-

9 (n.d.). Retrieved from ochemonline.com.

-

(n.d.). Scribd.

-

(2025, February 11). YouTube.

-

(n.d.). University of Oslo.

-

(n.d.). Wikipedia.

-

(2012, October 2). OECD.

-

(n.d.). OECD.

-

(n.d.). OECD.

-

(n.d.). OECD.

-

(n.d.). Atul Ltd.

-

(2025, May 9). Vinati Organics.

-

(n.d.). PubChem.

-

(n.d.). New Jersey Department of Health.

-

(2024, September 7). Sigma-Aldrich.

-

(2003, March 24). Fisher Scientific.

-

(n.d.). PubChem.

-

(n.d.). AK Scientific, Inc.

-

(2024, April 9). ChemBK.

-

(n.d.). Santa Cruz Biotechnology.

-

(n.d.). CymitQuimica.

-

(n.d.). Santa Cruz Biotechnology.

-

(2009, June 9). Fisher Scientific.

-

(n.d.). BenchChem.

-

(n.d.). MedchemExpress.

-

(n.d.). Fisher Scientific.

-

(n.d.). PubChem.

-

(n.d.). Fisher Scientific.

-

(2012, February 8). American Laboratory.

-

(n.d.). Royal Society of Chemistry.

-

(n.d.). BLD Pharm.

-

(n.d.). MDPI.

-

(n.d.). PubChem.

-

(n.d.). ChemScene.

Sources

- 1. aksci.com [aksci.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 2-Bromo-5-methylanisole | C8H9BrO | CID 10878192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Bromo-2-(2-bromo-1,1-difluoroethoxy)aniline | C8H7Br2F2NO | CID 102289389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. scribd.com [scribd.com]

- 8. www1.udel.edu [www1.udel.edu]

- 9. chem.ws [chem.ws]

- 10. nj.gov [nj.gov]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. benchchem.com [benchchem.com]

- 14. atul.co.in [atul.co.in]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. www-s.mechse.uiuc.edu [www-s.mechse.uiuc.edu]

Methodological & Application

Introduction: The Strategic Importance of Substituted Biaryls

An Application Guide to Palladium-Catalyzed Suzuki-Miyaura Coupling with 5-Bromo-2-ethoxyanisole

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its reliability in forging carbon-carbon bonds.[1][2] Its impact is particularly profound in pharmaceutical and materials science, where the construction of complex biaryl and heteroaryl scaffolds is a routine necessity. The reaction's tolerance for a wide array of functional groups, use of generally stable and low-toxicity organoboron reagents, and relatively mild conditions have cemented its status as an indispensable synthetic tool.[3][4]

This guide focuses on a specific, yet versatile, building block: This compound . This electron-rich aryl bromide, featuring both methoxy and ethoxy substituents, presents a unique substrate for Suzuki coupling. The electron-donating nature of the alkoxy groups can influence the reactivity of the C-Br bond, making the choice of catalyst, ligand, and reaction conditions paramount for achieving high efficiency. The resulting 5-aryl-2-ethoxyanisole products are valuable intermediates, incorporating a differentially substituted phenyl ring that is primed for further synthetic transformations, making them highly relevant in the synthesis of complex target molecules.

Part 1: The Palladium Catalytic Cycle: A Mechanistic Deep-Dive

Understanding the mechanism of the Suzuki-Miyaura reaction is crucial for rational optimization and troubleshooting. The reaction proceeds through a catalytic cycle involving a palladium center that shuttles between the Pd(0) and Pd(II) oxidation states.[5]

The three fundamental steps are:

-

Oxidative Addition : The active Pd(0) catalyst, typically coordinated to phosphine ligands, inserts into the carbon-bromine bond of this compound. This is often the rate-limiting step, especially for electron-rich aryl halides.[3][6] The choice of a bulky, electron-rich phosphine ligand is critical to accelerate this process.[7][8]

-

Transmetalation : The organoboron partner (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate species.[9][10] This boronate then transfers its organic moiety to the Pd(II) center, displacing the halide and forming a diaryl-palladium(II) complex.[11]

-

Reductive Elimination : The two organic groups on the palladium complex couple and are expelled, forming the desired C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5]

Sources

- 1. [PDF] Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis | Semantic Scholar [semanticscholar.org]

- 2. Yoneda Labs [yonedalabs.com]

- 3. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]

Application Note & Protocol: Formation of (2-ethoxy-5-methoxyphenyl)magnesium bromide

Abstract

This document provides a comprehensive guide for the synthesis of the Grignard reagent, (2-ethoxy-5-methoxyphenyl)magnesium bromide, from the precursor 5-Bromo-2-ethoxyanisole. Grignard reagents are powerful nucleophiles essential for the formation of carbon-carbon bonds in organic synthesis.[1][2][3] This guide delves into the underlying reaction mechanism, offers a detailed step-by-step protocol for laboratory execution, discusses critical parameters for success, and provides troubleshooting strategies. The content is tailored for researchers, scientists, and professionals in drug development and synthetic chemistry, emphasizing safety, reproducibility, and high-yield synthesis.

Scientific Foundation and Mechanism

The formation of a Grignard reagent is an oxidative insertion of magnesium metal into a carbon-halogen bond.[4][5] This reaction transforms the electrophilic carbon of the aryl halide into a highly nucleophilic carbanion, a polarity reversal known as "umpolung".[5]

The reaction proceeds on the surface of the magnesium metal.[1] The currently accepted mechanism involves a single-electron transfer (SET) from magnesium to the aryl halide, generating a radical anion.[6][7] This intermediate then fragments to form an aryl radical and a magnesium halide radical cation, which quickly combine to form the final organomagnesium compound, the Grignard reagent.[6][7]

Key Mechanistic Steps:

-

Electron Transfer: Mg(0) + Ar-Br → [Ar-Br]•⁻ + Mg•⁺

-

Fragmentation: [Ar-Br]•⁻ → Ar• + Br⁻

-

Recombination: Ar• + Mg•⁺ + Br⁻ → Ar-Mg-Br

This process is critically dependent on an aprotic, coordinating solvent, typically an ether like diethyl ether (Et₂O) or tetrahydrofuran (THF).[8][9][10] The ether molecules play a dual role: they are aprotic and will not quench the highly basic Grignard reagent, and their lone pair electrons coordinate to the magnesium atom, solvating and stabilizing the Grignard reagent in solution.[8][9][10][11][12] For aryl bromides, THF is often a preferred solvent due to its superior solvating properties and higher boiling point, which can facilitate the reaction of less reactive halides.[13]

Experimental Protocol: Synthesis of (2-ethoxy-5-methoxyphenyl)magnesium bromide

This protocol details the formation of the Grignard reagent. The subsequent use of this reagent in a reaction (e.g., with an electrophile) would require a separate procedure.

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity (Example Scale) | Supplier/Grade |

| This compound | C₉H₁₁BrO₂ | 231.09 | 5.00 g (21.6 mmol) | ≥98% Purity |

| Magnesium Turnings | Mg | 24.31 | 0.63 g (26.0 mmol, 1.2 eq) | Grignard Grade[14] |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ~ 50 mL | DriSolv® or similar |

| Iodine | I₂ | 253.81 | 1-2 small crystals | Reagent Grade |

| Inert Gas (Nitrogen or Argon) | N₂ / Ar | - | As needed | High Purity |

Equipment

-

Three-necked round-bottom flask (100 mL), flame-dried

-

Reflux condenser, flame-dried

-

Dropping funnel (50 mL), flame-dried

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Inert gas line with bubbler

-

Syringes and needles for solvent/reagent transfer

-

Glassware for quenching and workup (Beakers, Erlenmeyer flasks)

Safety Precautions

-

Fire Hazard: Diethyl ether and THF are extremely flammable.[15] All operations must be conducted in a certified chemical fume hood, away from ignition sources.[16]

-

Exothermic Reaction: Grignard reagent formation is exothermic and can become vigorous after initiation.[15][17] Proper temperature control and readiness to apply cooling (ice bath) are essential.

-

Moisture Sensitivity: Grignard reagents react violently with water.[15][18] All glassware must be scrupulously dried (flame-dried or oven-dried), and anhydrous solvents must be used.[1][19] The reaction must be performed under an inert atmosphere (N₂ or Ar).

-

Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and appropriate gloves (e.g., nitrile gloves for dexterity, with Nomex flight gloves available for handling pyrophoric materials) are mandatory.[16][18]

Step-by-Step Procedure

Workflow Visualization:

Caption: Workflow for Grignard Reagent Synthesis.

1. Apparatus Setup and Magnesium Activation: a. Assemble the flame-dried three-necked flask with a magnetic stir bar, reflux condenser (with inert gas inlet at the top), and a dropping funnel. Ensure all joints are well-sealed. b. Place the magnesium turnings (0.63 g) into the flask. c. Add one or two small crystals of iodine. The iodine helps to activate the magnesium surface by chemically removing the passivating layer of magnesium oxide.[5][20][21] d. Immediately begin purging the entire system with a steady stream of nitrogen or argon.

2. Reagent Preparation: a. In a separate dry flask, dissolve the this compound (5.00 g) in approximately 20 mL of anhydrous THF. b. Transfer this solution to the dropping funnel.

3. Reaction Initiation: a. Add ~15 mL of anhydrous THF directly to the flask containing the magnesium turnings via syringe. b. Begin vigorous stirring. c. Add a small portion (~2-3 mL) of the aryl bromide solution from the dropping funnel to the magnesium suspension. d. Initiation is the most critical step. Signs of reaction include the disappearance of the brown iodine color, the appearance of a cloudy or greyish suspension, and gentle bubbling or spontaneous refluxing of the solvent.[22][23] e. If the reaction does not start within 5-10 minutes, gentle warming with a heat gun or your palm can be applied.[22] Crushing the magnesium turnings gently with a dry glass rod is another effective mechanical activation method.[19][24]

4. Grignard Reagent Formation: a. Once the reaction has clearly initiated and is self-sustaining, begin the dropwise addition of the remaining this compound solution from the dropping funnel. b. The rate of addition should be controlled to maintain a gentle, steady reflux. If the reaction becomes too vigorous, slow the addition rate and, if necessary, cool the flask with an ice-water bath.[25] c. After the addition is complete (typically over 30-40 minutes), continue to stir the resulting grey-brown suspension. If necessary, gently heat the mixture to maintain reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.[19] d. The reaction is complete when most of the magnesium metal has been consumed.

5. Completion and Use: a. Cool the reaction mixture to room temperature. b. The resulting solution of (2-ethoxy-5-methoxyphenyl)magnesium bromide is now ready for use in subsequent synthetic steps. It is best used immediately.[19] The concentration can be estimated based on the initial amount of aryl bromide, or more accurately determined by titration.

Troubleshooting and Side Reactions

Failure to Initiate

-

Cause: Moisture in the system or a passivated magnesium surface.[1][7]

-

Solution: Ensure all glassware is rigorously dried and solvents are anhydrous. Use fresh, high-quality magnesium. Employ activation techniques such as adding a crystal of iodine, a few drops of 1,2-dibromoethane, or crushing the magnesium turnings.[5][20][24]

Wurtz Coupling

-

Reaction: Ar-MgBr + Ar-Br → Ar-Ar + MgBr₂

-

Cause: This is the most common side reaction, where the newly formed Grignard reagent reacts with unreacted aryl bromide.[17][25][26] It is promoted by high local concentrations of the aryl halide and elevated temperatures.[19][25][27]

-

Mitigation:

-

Slow Addition: Add the aryl bromide solution slowly and dropwise to maintain a low concentration.[25]

-

Temperature Control: Maintain a gentle reflux and avoid overheating. Use cooling if the exotherm becomes too strong.[17][25]

-

Efficient Stirring: Ensure the mixture is well-stirred to quickly disperse the added aryl bromide.

-

Caption: Desired vs. Side Reaction Pathways.

Conclusion

The formation of (2-ethoxy-5-methoxyphenyl)magnesium bromide is a robust and scalable procedure when proper techniques are employed. The keys to a successful synthesis are the scrupulous exclusion of moisture, effective activation of the magnesium surface, and careful control of the reaction exotherm to minimize the formation of the Wurtz coupling byproduct. This application note provides a reliable framework for researchers to produce this valuable Grignard reagent for applications in agrochemical, pharmaceutical, and materials science research.

References

- Grignard Reaction Mechanism.